Fmoc-iminodiacetic acid is a derivative of iminodiacetic acid where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. Its molecular formula is C₁₉H₁₇N₁O₆, with a molecular weight of 355.34 g/mol . The structure includes two carboxylic acid groups and an imino group, making it a versatile building block for various chemical applications.
N-Fmoc-iminodiacetic acid (N-Fmoc-IDA) is a valuable building block in the field of peptide chemistry, particularly for solid-phase peptide synthesis (SPPS) []. SPPS is a technique used to create peptides, which are chains of amino acids, in a controlled and efficient manner. N-Fmoc-IDA finds application in various scientific research areas due to its unique properties.
The "Fmoc" portion of the molecule refers to a specific protecting group called Fluorenylmethoxycarbonyl. Protecting groups are temporary chemical modifications used during SPPS to control the reactivity of specific amino acid side chains. Fmoc is a photolabile protecting group, meaning it can be removed using ultraviolet (UV) light []. This characteristic allows for the controlled addition of amino acids during peptide chain assembly. N-Fmoc-IDA incorporates the Fmoc group at the N-terminus (amino group) of iminodiacetic acid, making it a valuable starting material for Fmoc-based SPPS.
The iminodiacetic acid moiety of the molecule possesses two carboxylic acid groups. These groups can bind to metal ions, forming stable complexes. This chelating property of N-Fmoc-IDA makes it useful for various applications, such as:
The synthesis of Fmoc-iminodiacetic acid typically involves the coupling of N-protected iminodiacetic acid with amino acid derivatives. Common methods include:
The reaction conditions can vary significantly based on the desired outcome and the specific amino acids used.
Fmoc-iminodiacetic acid is primarily used in:
Interaction studies involving Fmoc-iminodiacetic acid focus on its role as a linker in peptide synthesis. These studies often examine how variations in reaction conditions affect the efficiency and yield of peptide formation. For instance, pH levels can significantly influence the cleavage kinetics of ester bonds, impacting the release rates of synthesized peptides from solid-phase supports .
Several compounds share structural similarities with Fmoc-iminodiacetic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Iminodiacetic Acid | Two carboxylic groups | Lacks Fmoc protection; simpler structure |
N-Boc-Iminodiacetic Acid | Similar core structure with Boc group | Different protecting group; less stability |
N-Acetamido-Iminodiacetic Acid | Acetamido group instead of Fmoc | Less reactive due to acetamido protection |
Fmoc-iminodiacetic acid stands out due to its enhanced stability and reactivity provided by the Fmoc protecting group, making it particularly suitable for complex peptide synthesis.
Fmoc-based solid-phase peptide synthesis has become the method of choice for peptide synthesis due to its mild reaction conditions and versatility. Today, Fmoc SPPS is widely employed for synthesizing therapeutic peptides on multiton scales, with very high-quality Fmoc building blocks available at low cost. This methodology relies on orthogonal protection strategies where the Fmoc group serves as a temporary Nα-protecting group that can be selectively removed under basic conditions.
Fmoc-iminodiacetic acid occupies a unique position in peptide synthesis applications. The compound serves as a protecting group for amino acids during peptide synthesis, allowing for the selective modification of specific sites without affecting others. The Fmoc group in Fmoc-Ida-OH is stable under acidic conditions but can be readily cleaved with bases, particularly secondary amines like piperidine, making it fully compatible with standard Fmoc SPPS protocols.
The general workflow for incorporating Fmoc-iminodiacetic acid in SPPS follows the traditional Fmoc strategy:
Table 1: Key Properties of Fmoc-Iminodiacetic Acid
Property | Value |
---|---|
Chemical Formula | C₁₉H₁₇NO₆ |
Molecular Weight | 355.34100 |
CAS Number | 112918-82-8 |
Melting Point | 213-217°C |
Boiling Point | 618.4°C at 760 mmHg |
Density | 1.41 g/cm³ |
Flash Point | 327.8°C |
SMILES | OC(=O)CN(CC(O)=O)C(=O)OCC1c2ccccc2-c3ccccc13 |
Stability | Stable to TFA, labile to bases (especially secondary amines) |
The applications of Fmoc-iminodiacetic acid in peptide chemistry extend beyond simple peptide synthesis. This compound is widely utilized in research focused on:
Several strategies have been developed for incorporating iminodiacetic acid moieties into peptide structures, each offering unique advantages depending on the desired application.
The most straightforward approach involves the direct incorporation of Fmoc-Ida-OH during standard SPPS. This method typically employs coupling reagents such as HBTU and DIPEA in DMF. The Fmoc-Ida-OH building block can be introduced at specific positions in the peptide sequence, providing strategic points for metal chelation or further functionalization.
Research by Ye et al. demonstrated the synthesis of phosphopeptides containing IDA groups at the N- and C-terminal lysine residues, evaluating them as Src SH2 domain binding ligands. Their synthesis employed Fmoc-Lys(IDA)-OH as a building block, which was incorporated using HBTU and DIPEA in DMF as coupling and activating reagents.
Another strategy involves the post-synthetic modification of peptides containing appropriate functional groups. For example, lysine residues with free ε-amino groups can be modified with IDA derivatives through nucleophilic substitution reactions. This approach has been used to create dendrimeric structures with multiple IDA groups for enhanced metal-binding capacity.
As demonstrated by Patel et al., a convergent approach can be employed where a fully protected di-IDA containing a di-lysine block is obtained through nucleophilic substitution of tert-butyl bromoacetate to the ε-amino groups of an α-acetylated Lys dimer. This strategy facilitates the synthesis of complex structures like iminodiacetate-modified poly-L-lysine dendrimers (IMPLD) used for bone imaging applications.
One of the most valuable features of IDA-modified peptides is their ability to chelate metal ions, which can be exploited for various applications:
Conformational Constraints: The cooperative binding of two IDA groups to one transition metal can cross-link the peptide intramolecularly, stabilizing secondary structures. Hopkins and colleagues demonstrated that transition metals can induce conformational changes in α-helical peptides bearing IDA groups at the i and i+3 or i+4 positions.
Imaging Applications: IDA-modified peptides show strong binding to calcium-containing materials such as hydroxyapatite (HA), calcium oxalate (CaOx), and calcium phosphate. This property makes them valuable for bone imaging applications. For example, tetra-IDA containing dendrimers labeled with fluorescent dyes have been developed as bone-targeting agents.
Bifunctional Linkers for Peptide Dimerization: Iminodiacetic acid has been demonstrated to be an excellent bifunctional linker for dimerization of cyclic RGD peptides. Studies have shown that bifunctional linkers significantly impact the excretion kinetics of 99mTc radiotracers, with IDA-linked dimers showing lower liver uptake and better tumor/liver ratios compared to alternative linking strategies.
Table 2: Applications of IDA-Modified Peptides Based on Metal Chelation Properties
Application | Metal Ion | Target | Advantage |
---|---|---|---|
Conformational stabilization | Transition metals (Ni²⁺, Cu²⁺, Zn²⁺) | Peptide secondary structure | Enhanced structural stability, reduced conformational flexibility |
Bone imaging | Ca²⁺ | Hydroxyapatite in bone | Preferential bone accumulation, diagnosis of orthopedic diseases |
Tumor targeting | Ca²⁺ | Calcified tumors (breast, prostate) | Selective delivery of imaging agents or therapeutics |
Calcium salt binding | Ca²⁺ | Various calcium salts (HA, CaOx, Ph) | Diagnosis of pathological calcifications |
Protein binding | Transition metals | His-tagged proteins | Affinity purification, protein immobilization |
The iminodiacetic acid moiety provides multiple points for functionalization, making it a versatile building block for creating multifunctional peptides:
Dual Carboxyl Groups: The two carboxylic acid functions of IDA can serve as attachment points for different functionalities, such as fluorescent labels, drug molecules, or targeting ligands.
Tertiary Amine: The nitrogen atom in IDA can participate in coordination with metal ions, creating peptides with enhanced binding properties.
Conformational Restriction: When incorporated into peptides, IDA can induce specific conformational constraints, particularly when coordinated with metal ions, which can enhance the binding affinity and selectivity of peptides toward their targets.
The development of orthogonal protection strategies is critical for the selective functionalization of peptides at specific sites. Fmoc-iminodiacetic acid can be incorporated into various orthogonal protection schemes, enabling precise control over the modification of peptide structures.
One valuable orthogonal protection scheme involves the combination of Fmoc, tert-butyl (tBu), and Dmab protecting groups. The Dmab protection is quasi-orthogonal to the Fmoc/tBu strategy, as Dmab esters are stable to 20% piperidine in DMF and to TFA but can be quantitatively cleaved with 2% hydrazine in DMF.
The removal of Dmab involves a two-step process:
This protection scheme enables the selective modification of specific functionalities within a peptide while leaving others intact. Fmoc-Asp-ODmab has been successfully employed to prepare cyclic peptides and chlorofusin peptide.
Another useful orthogonal protection scheme combines Fmoc and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) protecting groups. The ivDde group is stable to 20% piperidine and TFA but can be cleaved with 2% hydrazine in DMF. This strategy has become the standard approach for the synthesis of branched, cyclic, and side-chain modified peptides by Fmoc SPPS, with over 200 publications citing the use of these protecting groups.
The utility of this strategy stems from the fact that Dde and ivDde-protected primary amines are stable to 20% piperidine and TFA but are cleaved with 2% hydrazine in DMF. Thus, amino groups protected by these groups can be selectively unmasked on the solid phase without affecting the side-chain protecting groups of other residues, facilitating subsequent site-specific modification.
Several lysine derivatives are available with differential protection of the α- and ε-amino groups:
When incorporating IDA moieties into peptides, the choice between these derivatives depends on the desired position of modification. For example, when the IDA moiety is to be incorporated at the side chain of a lysine residue within the peptide sequence, Fmoc-Lys(ivDde)-OH would be used.
Table 3: Comparison of Orthogonal Protection Strategies for IDA-Modified Peptides
Protection Strategy | Temporary Protection | Permanent Protection | Selective Deprotection | Applications |
---|---|---|---|---|
Fmoc/tBu/Dmab | Fmoc (20% piperidine) | tBu (TFA) | Dmab (2% hydrazine) | Cyclic peptides, side-chain modified peptides |
Fmoc/ivDde | Fmoc (20% piperidine) | Standard side-chain protecting groups | ivDde (2% hydrazine) | Branched peptides, site-specific IDA incorporation |
Fmoc/Mtt | Fmoc (20% piperidine) | Standard side-chain protecting groups | Mtt (1% TFA) | Mild selective deprotection |
Fmoc/Alloc | Fmoc (20% piperidine) | Standard side-chain protecting groups | Alloc (Pd(0)) | Metal-sensitive applications |
Case Study 1: Phosphopeptides Containing IDA Groups for Src SH2 Domain Binding
Ye et al. synthesized a series of phosphopeptides containing 0-2 iminodiacetate (IDA) groups at the N- and C-terminal lysine residues and evaluated them as Src SH2 domain binding ligands. The peptide Ac-K(IDA)pYEEIEK(IDA) was structured to incorporate two IDA groups flanking the pYEEI motif, a known binding sequence for the Src SH2 domain.
Fluorescence polarization assays showed that peptide Ac-K(IDA)pYEEIEK(IDA) had a higher binding affinity (Kd = 0.6 µM) to the Src SH2 domain when compared with Ac-pYEEI (Kd = 1.7 µM), demonstrating how the strategic incorporation of IDA moieties can enhance biomolecular interactions.
Case Study 2: Bidentate IDA-Modified Dendrimers for Bone Imaging
Patel et al. developed a bone-targeting domain with flexible modularity by synthesizing an iminodiacetate-modified poly-L-lysine dendrimer (IMPLD). The synthesis employed a convergent approach using a core di-lysine peptide prepared on a Rink amide resin with Fmoc-Lys(ivDde) and Fmoc-Lys(Fmoc) residues.
The resulting IMPLD with a fluorescein tag was tested for its ability to bind biologically relevant calcium salts. The best bindings were obtained for calcium oxalate (93%), calcium phosphate (77%), and hydroxyapatite (61%), while IMPLD bound poorly to calcium carbonate and calcium pyrophosphate. In vivo imaging studies showed preferential bone accumulation, with the highest signal observed in bones located near growth plates.
Case Study 3: Imidazolone cis-Amide Bioisosteres Along the Peptide Backbone
Wall et al. demonstrated the incorporation of heterocyclic motifs in the peptide backbone, including the use of iminodiacetic acid derivatives, to address issues in peptide drug metabolism and cell permeability. Their method involved on-resin installation of (4H)-imidazolone products, which can act as cis-amide bond surrogates to assist in pre-organizing linear peptides for head-to-tail macrocyclization.
This represents the first general approach to backbone and side-chain insertion of imidazolone bioisosteres at various positions in linear and cyclic peptides, demonstrating how the strategic incorporation of modified amino acids can enhance the pharmacological properties of peptides.
The iminodiacetic acid (IDA) moiety within Fmoc-IDA serves as a versatile metal-chelating ligand, capable of forming stable complexes with transition metals such as nickel (Ni²⁺), copper (Cu²⁺), and zinc (Zn²⁺). This property is exploited to engineer peptide conjugates with tailored metal-binding capabilities, which are instrumental in applications like affinity chromatography, targeted drug delivery, and structural biology.
Incorporating Fmoc-IDA into peptide sequences during solid-phase synthesis allows precise placement of metal-chelating sites. For example, researchers have synthesized phosphopeptides containing IDA-modified lysine residues at terminal positions, enabling intramolecular coordination with Ni²⁺ ions [3]. This chelation induces conformational constraints in the peptide backbone, stabilizing α-helical or β-sheet structures that enhance binding affinity to target proteins like the Src homology 2 (SH2) domain [3]. The Fmoc group ensures compatibility with standard Fmoc-based peptide synthesis protocols, as it remains inert during coupling reactions and is selectively removed under basic conditions [4].
Table 1: Metal-Chelating Peptides Incorporating Fmoc-Iminodiacetic Acid
Peptide Sequence | Metal Ion | Application | Reference |
---|---|---|---|
Ac-K(IDA)pYEEIEK(IDA) | Ni²⁺ | SH2 domain binding studies | [3] |
Fmoc-Lys(IDA)-OH conjugates | Cu²⁺ | Affinity chromatography resins | [1] |
IDA-functionalized PNA | Zn²⁺ | Nucleic acid hybridization probes | [3] |
The chelation process is pH-dependent, with optimal binding occurring under neutral to slightly alkaline conditions. This enables reversible metal coordination, allowing peptides to be purified using immobilized metal affinity chromatography (IMAC) or reconfigured for dynamic assembly in biosensors [1] [3].
Fmoc-IDA enhances site-specific protein modification by enabling orthogonal protection strategies. The Fmoc group shields the α-amino group during synthesis, while the IDA moiety remains available for post-translational modifications. This dual functionality is critical for conjugating proteins with fluorescent dyes, therapeutic payloads, or polyethylene glycol (PEG) chains without disrupting native folding or activity.
One approach involves introducing Fmoc-IDA at lysine or cysteine residues within recombinant proteins. After Fmoc deprotection, the exposed IDA group can chelate metal ions, which act as "bridges" to link the protein to secondary ligands. For instance, Ni²⁺-loaded IDA residues selectively bind histidine-tagged proteins, enabling the assembly of protein-protein complexes with spatial precision [1] [3]. Alternatively, the carboxylic acid groups of IDA can be activated with N-hydroxysuccinimide (NHS) esters, facilitating covalent attachment to amine-containing molecules under mild aqueous conditions [2].
Recent advancements leverage Fmoc-IDA’s solubility in organic solvents (e.g., dimethylformamide) to modify hydrophobic protein domains inaccessible to traditional aqueous-based conjugation methods [2]. This is particularly valuable for functionalizing membrane proteins or engineered antibodies with hydrophobic paratopes.
Heterobifunctional crosslinkers incorporating Fmoc-IDA combine metal-chelation capabilities with secondary reactive groups, enabling sequential conjugation steps. For example, Fmoc-IDA can be linked to an azide moiety via a spacer arm, creating a crosslinker that reacts first with thiol-containing biomolecules via metal coordination and second with cyclooctynes via strain-promoted alkyne-azide cycloaddition (SPAAC) [5].
Table 2: Heterobifunctional Crosslinkers Derived from Fmoc-Iminodiacetic Acid
Crosslinker Structure | Reactive Group 1 | Reactive Group 2 | Application |
---|---|---|---|
Fmoc-IDA-Azide | IDA (Ni²⁺) | Azide | Protein-oligonucleotide conjugates |
Fmoc-IDA-NHS | IDA (Cu²⁺) | NHS ester | Antibody-drug conjugates |
Fmoc-IDA-DBCO | IDA (Zn²⁺) | Dibenzocyclooctyne | Cellular imaging probes |
These crosslinkers are synthesized using Fmoc-IDA as a starting material, with the Fmoc group removed post-synthesis to expose the α-amino group for further functionalization [4]. The orthogonal reactivity of the IDA and secondary groups ensures minimal interference between conjugation steps, a critical feature for constructing multifunctional biomaterials like DNA-protein hybrids or PEGylated therapeutics [5].
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